1,3-Dichloro-2-nitrobenzene

概述

描述

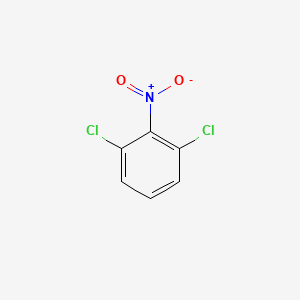

1,3-Dichloro-2-nitrobenzene is an organic compound with the molecular formula C₆H₃Cl₂NO₂. It is one of several isomeric dichloronitrobenzenes and appears as an off-white solid that is soluble in conventional organic solvents . This compound is used in various industrial applications, including the manufacture of dyes, pigments, and other chemicals.

准备方法

1,3-Dichloro-2-nitrobenzene can be synthesized through the oxidation of 2,6-dichloroaniline using peroxytrifluoroacetic acid . The reaction conditions typically involve maintaining a controlled temperature and using an appropriate solvent to ensure the desired product is obtained with high purity. Industrial production methods often involve large-scale oxidation processes with stringent quality control measures to ensure consistency and safety.

化学反应分析

1,3-Dichloro-2-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro) on the benzene ring.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Nucleophilic Aromatic Substitution: The chlorine atoms can be replaced by nucleophiles under specific conditions, forming various substituted products.

科学研究应用

Chemical Synthesis

1,3-Dichloro-2-nitrobenzene serves primarily as a chemical intermediate in the synthesis of various organic compounds. It can be synthesized through the oxidation of 2,6-dichloroaniline using peroxytrifluoroacetic acid . This compound is particularly valuable in the production of:

- Pharmaceuticals : DCNB is utilized in the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.

- Agrochemicals : It acts as an intermediate in the manufacture of pesticides and herbicides, contributing to agricultural productivity.

- Dyes and Pigments : DCNB is involved in producing azo dyes and other coloring agents used in textiles and plastics .

Environmental Applications

DCNB has been studied for its environmental impact, particularly regarding its behavior as a pollutant. Its applications include:

- Analytical Chemistry : The compound is used as a standard in analytical methods for detecting chlorinated nitrobenzenes in environmental samples. Techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are employed to analyze its presence in soil and water samples .

- Toxicity Studies : Research on DCNB's toxicity contributes to understanding the risks associated with chlorinated compounds. Studies have shown that exposure to DCNB can lead to adverse health effects, including carcinogenic potential as indicated by animal studies .

Toxicological Research

The toxicity profile of this compound has been extensively investigated. Key findings include:

- Chronic Toxicity : Long-term exposure studies on rats have demonstrated dose-dependent increases in renal cell adenomas and carcinomas, indicating significant health risks associated with this compound .

- Mechanisms of Action : Research indicates that DCNB may induce oxidative stress and disrupt cellular functions, leading to tumorigenesis. Histopathological examinations reveal changes such as eosinophilic globules in renal tissues .

Case Studies

Several case studies illustrate the applications and implications of DCNB:

- Carcinogenicity Study : A chronic toxicity study on Fischer 344 rats revealed that dietary administration of DCNB resulted in increased incidences of renal tumors at higher doses (3000 ppm), highlighting its potential carcinogenic effects .

- Environmental Monitoring : In a study assessing environmental contamination, DCNB was detected in groundwater samples near industrial sites, underscoring the need for monitoring chlorinated compounds due to their persistence and potential health risks .

作用机制

The mechanism of action of 1,3-Dichloro-2-nitrobenzene involves its interactions with various molecular targets. In electrophilic aromatic substitution reactions, the compound’s electron-withdrawing groups make the benzene ring less reactive towards electrophiles, directing substitutions to specific positions on the ring . In reduction reactions, the nitro group is converted to an amine, altering the compound’s chemical properties and reactivity.

相似化合物的比较

1,3-Dichloro-2-nitrobenzene can be compared with other dichloronitrobenzene isomers, such as 1,4-dichloro-2-nitrobenzene and 2,4-dichloro-1-nitrobenzene . These compounds share similar chemical properties but differ in the positions of the substituents on the benzene ring, leading to variations in their reactivity and applications. For example, 1,4-dichloro-2-nitrobenzene is used as an ultraviolet absorber, while 2,4-dichloro-1-nitrobenzene is used in the production of diazo pigments .

生物活性

1,3-Dichloro-2-nitrobenzene (DCNB) is a chlorinated nitroaromatic compound that has attracted attention due to its diverse biological activities and potential health impacts. This article provides a comprehensive overview of the biological activity of DCNB, focusing on its toxicity, mutagenicity, and potential therapeutic applications.

- Chemical Formula : CHClNO

- Molecular Weight : 192.01 g/mol

- CAS Number : 97-00-7

Acute Toxicity

DCNB exhibits moderate acute toxicity. The oral LD50 (lethal dose for 50% of the population) in rats is reported to be approximately 560 mg/kg . Symptoms of intoxication include reduced appetite, weakness, and in severe cases, death within a few days post-exposure .

Chronic Toxicity

Long-term exposure studies indicate that DCNB can lead to significant organ damage, particularly affecting the liver and kidneys. In a 13-week feeding study in rats, chronic exposure resulted in increased liver weights and non-neoplastic lesions . The no-observed-adverse-effect level (NOAEL) was determined to be 50 ppm for subacute feeding studies .

Mutagenicity and Genotoxicity

DCNB has been evaluated for mutagenic potential using various test systems:

- Bacterial Tests : It showed weak mutagenic activity in bacterial assays but not in mammalian cell systems .

- Chromosomal Aberrations : Positive results were recorded for chromosomal aberrations in Chinese hamster lung cells under specific conditions, indicating some genotoxic potential .

The biological relevance of these findings remains unclear, necessitating further investigation into the mechanisms underlying its effects.

The biological activity of nitro compounds like DCNB often involves metabolic activation leading to the formation of reactive intermediates. These intermediates can bind covalently to cellular macromolecules such as DNA, resulting in cellular damage and apoptosis .

Study on Hepatotoxicity

In a study conducted on Fischer rats fed a diet containing DCNB, significant hepatotoxic effects were observed at doses as low as 200 mg/kg. Histopathological examinations revealed degeneration of liver cells and increased incidences of liver lesions .

Reproductive Toxicity

Research has indicated that DCNB may also affect reproductive health. In male rats, exposure led to testicular toxicity characterized by degeneration of seminiferous tubules and decreased sperm production . The lowest observed adverse effect level (LOAEL) for reproductive toxicity was identified at 200 mg/kg/day.

Environmental Impact

DCNB's environmental persistence raises concerns regarding its bioaccumulation and potential ecological effects. Studies suggest that it can induce oxidative stress in aquatic organisms, leading to detrimental effects on biodiversity .

Summary Table of Biological Activity

属性

IUPAC Name |

1,3-dichloro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITSNECNFNNVQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2C6H3NO2, C6H3Cl2NO2 | |

| Record name | 1,3-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0253 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208847 | |

| Record name | 1,3-Dichloro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

CRYSTALS. | |

| Record name | 1,3-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0253 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

at 1.1kPa: 130 °C | |

| Record name | 1,3-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0253 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.6 | |

| Record name | 1,3-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0253 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.6 | |

| Record name | 1,3-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0253 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

601-88-7 | |

| Record name | 1,3-Dichloro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichloro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DICHLORO-2-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J43L7QJM9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0253 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

72.5 °C | |

| Record name | 1,3-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0253 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the nitration rate of 1,3-Dichloro-2-nitrobenzene compare to other similar compounds?

A: [, ] While this compound exhibits a "normal" rate profile for nitration at 25°C in sulfuric acid or oleum with 1 mol dm–3 nitric acid, [] highlights that its nitration kinetics differ from other chloronitrobenzene compounds when dinitrogen pentoxide is present in the reaction mixture. Specifically, the rate of nitration increases more rapidly than the concentration of nitronium ions when dinitrogen pentoxide concentrations exceed 2 mol dm–3. This suggests a potential change in the reaction mechanism or the involvement of different reactive species in the presence of dinitrogen pentoxide.

Q2: Can you elaborate on the use of computational methods in understanding the properties of this compound?

A: [] Computational chemistry techniques, like Density Functional Theory (DFT) calculations, can be employed to predict and interpret the Nuclear Magnetic Resonance (NMR) spectrum of this compound. This approach provides valuable insights into the compound's structure and behavior. For example, DFT calculations can be used to determine the chemical shifts and coupling constants for each proton in the molecule, which can then be compared to experimental NMR data. This comparison allows for the assignment of individual peaks in the spectrum to specific protons and provides information about the electronic environment of each proton. Moreover, solvent effects on the NMR spectrum can be simulated computationally, further enhancing our understanding of how this compound interacts with its surrounding environment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。